molecular formula C19H9ClF6N4S2 B2944133 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338413-03-9

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B2944133
CAS No.: 338413-03-9
M. Wt: 506.87
InChI Key: RLMAOCOLVAILLM-SNAWJCMRSA-N
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Description

This compound is a thiazole-4-carbonitrile derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl group at position 3 and an (E)-configured ethenyl bridge linked to a 3-(trifluoromethyl)phenylamino moiety at position 3. Its molecular formula is C₂₀H₁₁ClF₆N₄S₂, with a molecular weight of 545.81 g/mol. The trifluoromethyl (CF₃) groups and chloro-substituted pyridine ring enhance its lipophilicity and metabolic stability, making it structurally analogous to agrochemicals like fluopyram and fluopicolide .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF6N4S2/c20-14-7-11(19(24,25)26)9-29-17(14)31-16-13(8-27)15(32-30-16)4-5-28-12-3-1-2-10(6-12)18(21,22)23/h1-7,9,28H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMAOCOLVAILLM-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular structure of the compound features a thiazole ring, a pyridine moiety with a trifluoromethyl group, and a carbonitrile functional group. The presence of these specific groups is believed to enhance the compound's biological activity through increased lipophilicity and interaction with various biological targets.

PropertyValue
Molecular FormulaC13H8ClF6N3S
Molecular Weight363.72 g/mol
Melting Point150 - 155 °C
Purity≥ 95%

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
  • Enzyme Inhibition : The chloropyridine moiety may interact with enzymes or receptors, modulating their activity and leading to altered cellular functions.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, potentially through DNA damage or disruption of critical signaling cascades.

Anticancer Properties

Recent studies have demonstrated the compound's significant antiproliferative activity against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of pancreatic cancer cells.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
Panc-10.051
BxPC-30.066
WI38 (normal)0.36

These findings indicate a selective toxicity towards cancer cells compared to normal fibroblast cells, suggesting potential for therapeutic application in oncology.

Case Studies

  • Study on Pancreatic Cancer Cells : In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability in Panc-1 and BxPC-3 cell lines. The IC50 values obtained were notably low, indicating high potency against these malignancies.
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound may induce apoptosis via activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluopicolide (2,6-Dichloro-N-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Methyl]Benzamide)

  • Molecular Formula : C₁₅H₁₀Cl₂F₃N₂O
  • Molecular Weight : 393.16 g/mol
  • Key Features : Contains a 3-chloro-5-(trifluoromethyl)pyridine group linked to a benzamide scaffold via a methyl bridge. Unlike the target compound, fluopicolide lacks a thiazole ring and ethenyl group but shares the trifluoromethylpyridine moiety, which is critical for binding to fungal tubulin .
  • Application : Broad-spectrum fungicide against Oomycete pathogens.

2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethanamine

  • Molecular Formula : C₈H₇ClF₃N₂
  • Molecular Weight : 232.61 g/mol
  • Key Features : Features a pyridine ring with ethanamine substitution. The absence of a thiazole or carbonitrile group limits its structural complexity compared to the target compound. Synthesized via acetonitrile intermediates and hydrogenation, as described in .
  • Application : Intermediate in agrochemical synthesis.

3-Chloro-5-(Trifluoromethyl)Picolinic Acid (TPA)

  • Molecular Formula: C₇H₃ClF₃NO₂
  • Molecular Weight : 233.56 g/mol
  • Key Features : A metabolite of fluopyram, formed via oxidative cleavage. Shares the 3-chloro-5-(trifluoromethyl)pyridine core with the target compound but lacks the thiazole-4-carbonitrile scaffold .
  • Application : Degradation product in environmental and metabolic pathways.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Reference
Target Compound C₂₀H₁₁ClF₆N₄S₂ 545.81 Thiazole, CF₃, pyridinylsulfanyl, ethenyl Potential fungicide
Fluopicolide C₁₅H₁₀Cl₂F₃N₂O 393.16 Benzamide, CF₃, pyridinylmethyl Fungicide
2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethanamine C₈H₇ClF₃N₂ 232.61 Pyridine, ethanamine Agrochemical intermediate
3-Chloro-5-(Trifluoromethyl)Picolinic Acid (TPA) C₇H₃ClF₃NO₂ 233.56 Pyridinecarboxylic acid, CF₃ Metabolite of fluopyram

Research Findings and Metabolic Considerations

  • Metabolic Stability : The target compound’s trifluoromethyl groups and thiazole ring may resist oxidative degradation, unlike fluopyram, which undergoes rapid cleavage into TPA and TPAA (half-life ~5.7 days) .
  • Synthetic Pathways: The sulfanyl group in the target compound could be synthesized via nucleophilic substitution, similar to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol () .
  • Regulatory Insights : Compounds with 3-chloro-5-(trifluoromethyl)pyridine motifs, like fluopicolide, have established tolerances in crops (e.g., 0.01–2.0 ppm) due to low fat solubility and environmental persistence .

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